DAT Inhibition Potency: Eutylone vs. Pentylone and Dibutylone – Comparable IC₅₀ at ~120 nM but Divergent SERT Activity
In rat brain synaptosomes, eutylone inhibited [³H]dopamine uptake at DAT with an IC₅₀ of approximately 120 nM, identical to pentylone (IC₅₀ ~120 nM) and dibutylone (IC₅₀ ~120 nM), all ~10‑fold more potent than NET inhibition [1]. However, only eutylone and pentylone inhibited SERT uptake, whereas dibutylone displayed negligible SERT activity, differentiating eutylone from dibutylone in serotonergic engagement [1].
| Evidence Dimension | Dopamine transporter (DAT) uptake inhibition potency (IC₅₀) and serotonin transporter (SERT) activity |
|---|---|
| Target Compound Data | Eutylone DAT IC₅₀ ≈ 120 nM; SERT inhibition present with partial substrate activity (50% of maximal release) [1]. |
| Comparator Or Baseline | Pentylone DAT IC₅₀ ≈ 120 nM, SERT inhibition present; Dibutylone DAT IC₅₀ ≈ 120 nM, SERT inhibition absent [1]. |
| Quantified Difference | Eutylone vs. dibutylone: qualitative difference (SERT active vs. inactive); eutylone vs. pentylone: pharmacologically indistinguishable in vitro [1]. |
| Conditions | Rat brain synaptosomes; [³H]neurotransmitter uptake inhibition assays; DAT, NET, SERT [1]. |
Why This Matters
For laboratories screening novel psychoactive substances, the presence of SERT substrate activity distinguishes eutylone from dibutylone, guiding metabolite identification and toxicological interpretation.
- [1] Glatfelter GS, Walther D, Baumann MH. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chem Neurosci. 2021;12(7):1170‑1177. doi:10.1021/acschemneuro.0c00797. View Source
